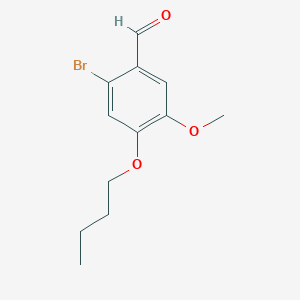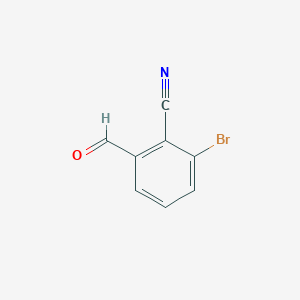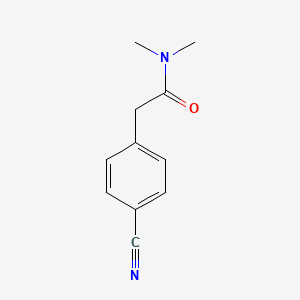
2-Bromo-4-butoxy-5-methoxybenzaldehyde
Overview
Description
2-Bromo-4-butoxy-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 832674-57-4 . It has a molecular weight of 287.15 and its IUPAC name is 2-bromo-4-butoxy-5-methoxybenzaldehyde . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-butoxy-5-methoxybenzaldehyde is 1S/C12H15BrO3/c1-3-4-5-16-12-7-10 (13)9 (8-14)6-11 (12)15-2/h6-8H,3-5H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific reactions involving 2-Bromo-4-butoxy-5-methoxybenzaldehyde are not detailed in the search results, brominated compounds often undergo nucleophilic substitution and free radical reactions .Physical And Chemical Properties Analysis
2-Bromo-4-butoxy-5-methoxybenzaldehyde is a powder that is stored at room temperature . It has a molecular weight of 287.15 .Scientific Research Applications
Antioxidant Activity
- Research has shown that derivatives of halogenated vanillin, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have been synthesized and tested for their antioxidant activities. These compounds, including 2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone, have been evaluated using the DPPH method and have displayed varying degrees of antioxidant activity (Rijal, Haryadi, & Anwar, 2022).
Chemical Synthesis and Analysis
- Studies have reported the unforeseen formation of brominated benzaldehyde derivatives like 2-bromo-3-hydroxybenzaldehyde through bromination processes. These derivatives have potential applications in various chemical syntheses (Otterlo, Michael, Fernandes, & Koning, 2004).
- Methyl 4-bromo-2-methoxybenzoate, a related compound, has been synthesized from brominated toluene derivatives, indicating potential applications in organic synthesis (Chen, 2008).
- Crystal structures of derivatives like 5-Bromo-2-hydroxybenzaldehyde have been studied, highlighting their importance in crystallography and molecular structure analysis (Chumakov et al., 2014).
Metal Ion Binding and Spectroscopic Studies
- Schiff bases derived from brominated benzaldehydes have been shown to have metal ion binding properties, which can be crucial in the development of chemical sensors or in coordination chemistry (Güler et al., 2012).
- Spectrophotometric determination of Copper (II) in various samples has been achieved using derivatives of brominated benzaldehydes, indicating their role in analytical chemistry (Devireddy, Saritha, & Reddy, 2014).
- Spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on compounds like 5-bromo-2-methoxybenzaldehyde, aiding in the understanding of their molecular properties (Balachandran, Santhi, & Karpagam, 2013).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information suggests that personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
2-bromo-4-butoxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-12-7-10(13)9(8-14)6-11(12)15-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEIWWDVSKZDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284408 | |
| Record name | 2-Bromo-4-butoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-butoxy-5-methoxybenzaldehyde | |
CAS RN |
832674-57-4 | |
| Record name | 2-Bromo-4-butoxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-butoxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101284408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B3038164.png)
![3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B3038165.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3038169.png)





![1,3-dioxo-2,3,5,6,7,8-hexahydro-1H-pyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B3038181.png)

